Tiapride is a substituted benzamide classified as an atypical neuroleptic. [, ] It acts primarily as a selective antagonist of dopamine D2 and D3 receptors. [, , , , ] This selectivity for dopamine receptors differentiates it from typical neuroleptics, which also affect other neurotransmitter systems like noradrenergic, cholinergic, or histaminergic systems. [] Tiapride's activity is primarily focused on limbic centers, with minimal impact on the striatum. []
Tiapride is a neuroleptic medication primarily utilized for its effects on the central nervous system. It is classified as a dopamine receptor antagonist and is often prescribed for conditions such as anxiety, agitation, and chorea associated with Huntington's disease. Tiapride has been noted for its efficacy in treating behavioral disturbances in elderly patients with cognitive impairments and has been the subject of various clinical studies to assess its therapeutic potential .
Tiapride was first synthesized in the 1960s and has since been used in several countries, particularly in Europe and Asia. The compound is available in various forms, including hydrochloride salt, which enhances its solubility and bioavailability . The chemical structure of tiapride enables it to interact effectively with neurotransmitter systems, particularly dopamine pathways.
Tiapride is classified under the category of atypical antipsychotics and neuroleptics. It is recognized for its selective action on dopamine D2 receptors, distinguishing it from other antipsychotic medications that may have broader receptor activity. This selectivity contributes to its lower incidence of extrapyramidal side effects compared to traditional antipsychotics .
The synthesis of tiapride involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
Technical details regarding the reaction conditions, such as temperature and solvent choice, can significantly influence yield and purity .
The molecular formula of tiapride is , with a molecular weight of 344.43 g/mol. Its structural representation includes a benzamide core with a methoxy group and a methylsulfonyl substituent.
CC[N+](CC)(CCNC(c1cc(ccc1OC)S(C)(=O)=O)=O)[O-]
The compound features various functional groups that contribute to its pharmacological activity, including:
Tiapride participates in several important chemical reactions relevant to its pharmacological activity:
Technical details about these reactions include their kinetics and thermodynamics, which can be influenced by factors such as pH and enzyme presence.
Tiapride functions primarily as a dopamine receptor antagonist. Its mechanism involves:
Data from clinical studies indicate that tiapride's selective action minimizes side effects typically associated with broader-spectrum antipsychotics .
Relevant data from analytical methods such as high-performance liquid chromatography confirm the purity and stability profiles of tiapride formulations .
Tiapride is utilized in various scientific and clinical settings:
Tiapride (C₁₅H₂₄N₂O₄S) is a substituted benzamide derivative with a molecular weight of 328.43 g/mol. Its systematic IUPAC name is N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulfonyl)benzamide. The structure comprises a methoxybenzenesulfonyl core linked to a diethylaminoethyl carboxamide chain, conferring high water solubility and facilitating blood-brain barrier penetration via carrier-mediated transport [1] [4] [9]. Tiapride belongs to the benzamide class of atypical antipsychotics, sharing structural and functional similarities with sulpiride and amisulpride. It is classified pharmacotherapeutically as a selective dopamine D₂/D₃ receptor antagonist, distinct from multi-receptor-targeting antipsychotics like clozapine [1] [7].
Tiapride exerts its primary therapeutic effects through selective, competitive antagonism of dopamine D₂ and D₃ receptors. Radioligand binding studies demonstrate moderate affinity, with 50% displacement (IC₅₀) of ³H-raclopride at 320 nM for D₂ receptors and 180 nM for D₃ receptors [1] [4]. Unlike typical antipsychotics (e.g., haloperidol), tiapride shows negligible activity at D₁, D₄, or D₅ receptors (<1,440 nM IC₅₀ for D₁) [8]. This selective D₂/D₃ blockade modulates mesolimbic dopamine pathways, reducing psychomotor agitation and dyskinesias without extensive striatal receptor occupancy [1] [2].
Table 1: Receptor Binding Profile of Tiapride
Receptor | Affinity (IC₅₀, nM) | Action |
---|---|---|
Dopamine D₂ | 320 | Antagonist |
Dopamine D₃ | 180 | Antagonist |
Dopamine D₁ | >1,440 | Negligible |
Serotonin 5-HT₂ₐ | >1,000 | Weak antagonist |
α₁-adrenergic | >1,000 | Weak antagonist |
Data compiled from DrugBank [1] and Chemsrc [8].
Absorption: Oral bioavailability is ~75%, with peak plasma concentrations (Tₘₐₓ) achieved within 0.4–1.5 hours. Steady-state concentrations occur within 24–48 hours under t.i.d. dosing [1] [4] [5].Distribution: The drug distributes rapidly into tissues, exhibiting negligible plasma protein binding and a high volume of distribution (unquantified in humans). Its polarity necessitates active transport across the blood-brain barrier [1] [4].Metabolism: Minimal hepatic metabolism occurs; >70% is excreted unchanged in urine within 24 hours. Minor metabolites include N-desethyl tiapride and tiapride N-oxide, detected at low concentrations. No phase II conjugates are formed [1] [5] [10].Excretion: Renal clearance predominates, with 70% of the dose eliminated as unchanged drug. The elimination half-life is 2.9–3.6 hours, requiring multiple daily doses for sustained effect [1] [5].
Table 2: Key Pharmacokinetic Parameters of Tiapride
Parameter | Value | Conditions |
---|---|---|
Bioavailability | ~75% | Oral |
Tₘₐₓ | 0.4–1.5 h | Single dose |
Tˢˢ | 24–48 h | 100 mg t.i.d. |
Half-life | 2.9–3.6 h | Steady-state |
Renal Clearance | 16.6 L/h | Unchanged drug |
Data from DrugBank [1] and Norman et al. [5].
Tiapride exhibits region-specific dopamine receptor antagonism, preferentially targeting limbic areas over striatal regions. Autoradiographic studies in rats reveal a 3-fold higher affinity for limbic D₂ receptors compared to striatal receptors. Notably, septal (limbic) binding affinity exceeds striatal binding by >30-fold [1] [4]. This contrasts sharply with haloperidol, which shows equal affinity for both regions [1]. The limbic selectivity underlies tiapride’s clinical utility:
Animal models confirm that tiapride impairs limbic-mediated concurrent taste aversion learning but spares striatal-dependent sequential learning, further evidencing its regional selectivity [2].
Tiapride’s pharmacodynamic profile diverges from both typical and newer atypical antipsychotics:
Table 3: Pharmacodynamic Comparison of Tiapride with Representative Antipsychotics
Drug | D₂ IC₅₀ (nM) | 5-HT₂ₐ IC₅₀ (nM) | Limbic:Striatal Selectivity | Sedation Risk (ROR) |
---|---|---|---|---|
Tiapride | 320 | >1,000 | 3:1 | 4.65 |
Haloperidol | 1.6 | >1,000 | 1:1 | 3.10 |
Risperidone | 3.3 | 0.8 | 1.5:1 | 5.20 |
Amisulpride | 2.8 | >1,000 | 2.5:1 | 4.80 |
Quetiapine | 180 | 25 | 1.2:1 | 6.10 |
IC₅₀ data from Scatton et al. [1]; ROR (Reporting Odds Ratio) from Eugene et al. [3].
Tiapride’s unique combination of limbic selectivity, moderate D₂ efficacy, and minimal off-target binding positions it as a versatile agent for hyperdopaminergic conditions without the metabolic liabilities of broader-acting atypicals [4] [7].
Table 4: Nomenclature of Tiapride
Designation | Name |
---|---|
Generic Name | Tiapride |
Trade Names | Tiapridal®, Sereprile®, Italprid® |
Chemical IUPAC | N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulfonyl)benzamide |
CAS Number | 51012-32-9 |
Synonyms | Thiapride, Tiapridum, FLO-1347 |
ATC Code | N05AL03 |
Nomenclature data from DrugBank [1], Wikipedia [4], and KEGG [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7